molecular formula C15H17N3O4 B7056573 (2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide

(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide

Cat. No.: B7056573
M. Wt: 303.31 g/mol
InChI Key: HZOGZQXWMQTJEJ-YGRLFVJLSA-N
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Description

(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a cyanophenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the cyanophenoxy intermediate: This step involves the reaction of 2-cyanophenol with an appropriate acylating agent to form the 2-(2-cyanophenoxy)acetyl intermediate.

    Morpholine ring formation: The intermediate is then reacted with a suitable amine to form the morpholine ring.

    Carboxamide formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide: shares structural similarities with other morpholine derivatives and cyanophenoxy compounds.

    Morpholine derivatives: Compounds with a morpholine ring, such as morpholine-3-carboxamide.

    Cyanophenoxy compounds: Compounds with a cyanophenoxy group, such as 2-cyanophenol.

Uniqueness

  • The unique combination of the morpholine ring, cyanophenoxy group, and carboxamide group in this compound imparts distinct chemical properties and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-14(15(17)20)18(6-7-21-10)13(19)9-22-12-5-3-2-4-11(12)8-16/h2-5,10,14H,6-7,9H2,1H3,(H2,17,20)/t10-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOGZQXWMQTJEJ-YGRLFVJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)C(=O)COC2=CC=CC=C2C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)COC2=CC=CC=C2C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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